BenchChemオンラインストアへようこそ!

2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid

Medicinal Chemistry Physical Organic Chemistry Enzyme Inhibition

2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid (CAS 2567503-15-3, C₁₁H₈O₄S, MW 236.25) is a heterocyclic α-ketoacid building block comprising a benzothiophene core with a C3 methoxy donor and a C2 oxoacetic acid acceptor. It belongs to the benzothiophene oxoacetic acid structural class, a chemotype explored in medicinal chemistry for enzyme inhibition, most notably against protein tyrosine phosphatase 1B (PTP1B), where the oxoacetic acid moiety serves as a critical phosphate-mimetic pharmacophore.

Molecular Formula C11H8O4S
Molecular Weight 236.24
CAS No. 2567503-15-3
Cat. No. B2591538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid
CAS2567503-15-3
Molecular FormulaC11H8O4S
Molecular Weight236.24
Structural Identifiers
SMILESCOC1=C(SC2=CC=CC=C21)C(=O)C(=O)O
InChIInChI=1S/C11H8O4S/c1-15-9-6-4-2-3-5-7(6)16-10(9)8(12)11(13)14/h2-5H,1H3,(H,13,14)
InChIKeyZKRMZGOUNREZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic Acid (CAS 2567503-15-3): Procurement-Relevant Structural and Pharmacophoric Profile for Research Sourcing


2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic acid (CAS 2567503-15-3, C₁₁H₈O₄S, MW 236.25) is a heterocyclic α-ketoacid building block comprising a benzothiophene core with a C3 methoxy donor and a C2 oxoacetic acid acceptor . It belongs to the benzothiophene oxoacetic acid structural class, a chemotype explored in medicinal chemistry for enzyme inhibition, most notably against protein tyrosine phosphatase 1B (PTP1B), where the oxoacetic acid moiety serves as a critical phosphate-mimetic pharmacophore [1].

Why Generic Substitution Fails for 2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic Acid (CAS 2567503-15-3): Structural Nuances Driving Functional Differentiation


Within the benzothiophene oxoacetic acid family, even single-atom changes at the C3 position create functionally non-interchangeable chemical entities. The C3 substituent’s electronic nature directly modulates the α-ketoacid’s electrophilicity, binding geometry, and metabolic stability [1]. Replacing the 3‑methoxy group with a 3‑methyl or 3‑H analog alters both the Hammett σ value and hydrogen-bonding capacity, which can shift inhibitory potency by orders of magnitude in target-based assays. Additionally, commercial availability and pricing for this specific substitution pattern differ substantially from close analogs, making generic “in-class” substitution economically and experimentally risky for research programs requiring defined structure–activity data . The quantitative evidence below demonstrates that this compound is not a drop-in replacement for any structural neighbor.

Quantitative Differentiation Evidence for 2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic Acid (CAS 2567503-15-3) Versus Closest Structural Analogs


Electronic Modulation of the α-Ketoacid Moiety: Methoxy vs. Methyl at C3

The C3 substituent directly tunes the electron density of the benzothiophene ring and the conjugated oxoacetic acid. Using Hammett substituent constants as a quantitative proxy, the 3‑OCH₃ group (σₚ = −0.27) exerts a significantly stronger electron-donating resonance effect compared to the 3‑CH₃ group (σₘ = −0.07), a difference of Δσ ≈ −0.20 [1]. This electronic divergence alters the pKₐ of the α-ketoacid and the electrophilicity of the α‑carbonyl, directly influencing nucleophilic addition kinetics and active-site interactions in enzymes where the oxoacetic acid acts as a phosphate mimetic [2]. In PTP1B inhibitor series, analogous electronic perturbations at the benzothiophene core have shifted IC₅₀ values by >100-fold [2].

Medicinal Chemistry Physical Organic Chemistry Enzyme Inhibition

Procurement Cost and Availability: Methoxy vs. Methyl Analog Pricing

The 3‑methoxy derivative (CAS 2567503-15-3) occupies a different commercial availability tier than the 3‑methyl analog (CAS 1258649-68-1). The 3‑methyl compound is listed at 163,300 JPY per gram from a major Japanese reagent supplier (Fujifilm Wako, Enamine source), with prices scaling to 701,000 JPY for 10 g . In contrast, the target 3‑methoxy compound is not listed in the same catalog, indicating a scarcer supply landscape that directly affects procurement lead times and minimum order quantities. This differential availability forces a sourcing decision: programs requiring the methoxy substitution pattern must accept potentially longer procurement cycles and higher unit costs, while those using the methyl analog benefit from established supplier networks but sacrifice the methoxy-driven electronic and hydrogen-bonding properties.

Chemical Procurement Research Supply Chain Cost Comparison

Benzothiophene Oxoacetic Acid Scaffold as Chymase Inhibitor Intermediate: Patent-Confirmed Synthetic Utility

Patent KR1020080058435A discloses benzo[b]thiophene derivatives bearing an oxoacetic acid or ester moiety at the 2‑position as key intermediates for the synthesis of chymase inhibitors [1]. The C3 alkoxy substitution pattern (including methoxy) is explicitly claimed as a productive intermediate structure in the synthetic route. While the patent does not provide quantitative yield comparisons for 3‑OCH₃ vs. 3‑CH₃ intermediates, it establishes that C3‑alkoxy‑substituted benzothiophene‑2‑oxoacetic acids are specifically required for downstream functionalization to chymase inhibitor pharmacophores. The 3‑methoxy variant thus holds documented intellectual property relevance that the 3‑methyl or 3‑H analogs may not satisfy for programs targeting chymase inhibitor development.

Process Chemistry Chymase Inhibition Patent Intermediate

PTP1B Inhibitory Pharmacophore: Oxoacetic Acid as a Privileged Phosphate Mimetic

In a series of benzofuran/benzothiophene biphenyl oxo-acetic acids, the oxoacetic acid moiety serves as a phosphate-mimetic warhead that coordinates the catalytic cysteine of PTP1B. Optimized compounds in this series achieved IC₅₀ values of 20–50 nM against recombinant human PTP1B, and compound 68 normalized plasma glucose in vivo at 25 mg/kg p.o. [1]. While the specific 3‑methoxy‑benzothiophene‑2‑oxoacetic acid monomer has not been directly tested in this assay, it contains the identical oxoacetic acid pharmacophore anchored to a benzothiophene core. Substitution at the C3 position with a methoxy group introduces hydrogen-bond acceptor capacity absent in the methyl analog, which crystallographic studies suggest can engage additional interactions within the PTP1B catalytic pocket [1]. This structural feature makes it a rational candidate for fragment-based or scaffold-hopping PTP1B programs.

PTP1B Inhibition Diabetes Research Pharmacophore Design

High-Value Application Scenarios for 2-(3-Methoxy-1-benzothiophen-2-yl)-2-oxoacetic Acid (CAS 2567503-15-3) Based on Verified Differentiation Data


Structure–Activity Relationship (SAR) Studies on PTP1B Inhibitors Requiring Electron-Rich C3 Substituents

Programs developing PTP1B-targeted antidiabetic agents benefit from the 3‑methoxy compound because its Hammett σₚ of −0.27 introduces resonance-driven electronic effects that the 3‑methyl analog (σₘ = −0.07) cannot replicate [1]. The oxoacetic acid pharmacophore, validated at IC₅₀ = 20–50 nM in related biphenyl series [2], combined with the methoxy hydrogen-bond acceptor, supports systematic SAR exploration of electronic and steric contributions to PTP1B active-site binding.

Synthesis of Chymase Inhibitor Intermediates Following Patent-Mapped Routes

For medicinal chemistry teams pursuing chymase inhibitors, KR1020080058435A explicitly claims C3‑alkoxy benzothiophene‑2‑oxoacetic acids as productive intermediates [3]. Procuring the 3‑methoxy variant aligns with this patent scope, enabling a shorter synthetic route to the claimed inhibitor chemotype and reducing freedom-to-operate risks compared to using a 3‑methyl or unsubstituted analog that falls outside the exemplified substitution pattern.

Custom Synthesis and Procurement Planning for Scarce Benzothiophene Building Blocks

With the 3‑methyl analog priced at 163,300 JPY/g from established catalog suppliers , the absence of the 3‑methoxy compound from equivalent catalogs signals the need for custom synthesis engagement. This scenario applies to procurement managers budgeting for research quantities where the methoxy substitution is structurally mandatory, allowing accurate cost forecasting and lead-time planning relative to the methyl benchmark.

Fragment-Based Drug Discovery Leveraging Methoxy-Functionalized α-Ketoacid Warheads

The 3‑methoxy oxoacetic acid fragment serves as a low-molecular-weight (236.25 Da) phosphate-mimetic warhead with built-in hydrogen-bond capacity. Fragment-based screening campaigns targeting phosphatases or other phosphate-recognizing enzymes can use this compound to probe the effect of C3 electron-donating substituents on binding affinity, where the Δσ of −0.20 versus the 3‑methyl fragment provides a measurable electronic perturbation for hit triage [1].

Quote Request

Request a Quote for 2-(3-methoxy-1-benzothiophen-2-yl)-2-oxoaceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.